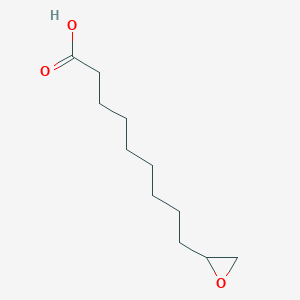

9-(oxiran-2-yl)nonanoic Acid

描述

Structural Classification within Epoxy Fatty Acids and Oxylipin Chemistry

9-(oxiran-2-yl)nonanoic acid belongs to the class of organic compounds known as epoxy fatty acids. chemfont.cachemfont.ca These are derivatives of fatty acids where a carbon-carbon double bond has been converted into an epoxide, a three-membered ring containing an oxygen atom. Specifically, it is classified as a medium-chain fatty acid derivative due to its aliphatic tail of nine carbon atoms. chemfont.cachemfont.ca The presence of the oxirane ring makes it a heterocyclic fatty acid. chemfont.cachemfont.ca

From a biochemical perspective, 9-(oxiran-2-yl)nonanoic acid is considered an oxylipin. Oxylipins are a broad class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. While this specific compound's natural occurrence is not as well-documented as other oxylipins, its structure is analogous to naturally occurring epoxy fatty acids that play significant roles in biological systems.

The structure of 9-(oxiran-2-yl)nonanoic acid is characterized by the following key features:

A nonanoic acid backbone: A nine-carbon straight-chain saturated fatty acid. nih.gov

A terminal carboxylic acid group (-COOH): This functional group imparts acidic properties and allows for reactions such as esterification.

An oxirane (epoxide) ring: This strained three-membered ring is located at the 9-position of the nonanoic acid chain and is highly reactive towards nucleophiles, enabling ring-opening reactions. acs.org

This combination of a stable aliphatic chain and two reactive functional groups at opposite ends of the molecule underpins its utility in various applications.

Table 1: Structural and Chemical Information for 9-(oxiran-2-yl)nonanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | 9-(oxiran-2-yl)nonanoic acid |

| SMILES | C1C(O1)CCCCCCCCC(=O)O |

| InChIKey | LICWDODMDFJCCC-UHFFFAOYSA-N |

| CAS Number | 2443-41-6 |

Academic Significance and Emerging Research Trajectories

The academic significance of 9-(oxiran-2-yl)nonanoic acid stems from its versatility as a chemical building block and its potential biological activities. Researchers are exploring its use in a variety of contexts, leading to several emerging research trajectories.

In Polymer Chemistry and Materials Science:

The dual functionality of 9-(oxiran-2-yl)nonanoic acid makes it a valuable monomer for the synthesis of novel polymers. The carboxylic acid group can participate in polyesterification reactions, while the epoxide ring can undergo ring-opening polymerization or be used for cross-linking, leading to materials with tailored properties. Research has shown that incorporating this compound into polyesters can increase their thermal stability. Furthermore, its derivation from renewable resources like fatty acids makes it an attractive component for developing biodegradable polymers.

In Organic Synthesis:

As a bifunctional molecule, 9-(oxiran-2-yl)nonanoic acid serves as a versatile intermediate in organic synthesis. The epoxide ring can be opened by a wide range of nucleophiles to introduce various functional groups, while the carboxylic acid provides a handle for further transformations. This allows for the construction of complex molecules with diverse functionalities. For instance, it is a precursor for the synthesis of azelaic acid and pelargonic acid, which have industrial applications. researchgate.netmdpi.com

In Biological and Biochemical Research:

The structural similarity of 9-(oxiran-2-yl)nonanoic acid to endogenous signaling molecules has prompted investigations into its biological effects. Epoxy fatty acids are known to be involved in regulating inflammation, blood pressure, and pain. Research indicates that 9-(oxiran-2-yl)nonanoic acid can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of many compounds, including drugs and endogenous signaling molecules. Its potential as an enzyme inhibitor is also an area of interest, with the epoxide group acting as a reactive site for binding to enzyme active sites.

In Biocatalysis and Green Chemistry:

There is growing interest in using enzymatic and whole-cell biocatalytic systems for the synthesis of valuable chemicals from renewable feedstocks. 9-oxononanoic acid, a related compound, is a precursor for biopolymers and can be produced from linoleic acid through enzymatic cascades. researchgate.net Research into the chemo-enzymatic synthesis of related C9 bifunctional compounds from vegetable oils highlights the potential for sustainable production routes. sciepublish.com These green chemistry approaches are being explored to provide environmentally friendly alternatives to traditional chemical synthesis.

Table 2: Related Compounds and their Significance

| Compound Name | Significance |

|---|---|

| Methyl 9-(oxiran-2-yl)nonanoate | An ester derivative used in comparative studies of reactivity. nih.gov |

| 9-Hydroxynonanoic acid | A reduction product of the corresponding oxo-acid, and a precursor to the antibiotic Mupirocin. nih.govsemanticscholar.org |

| Azelaic acid | A dicarboxylic acid that can be synthesized from 9-(oxiran-2-yl)nonanoic acid precursors. researchgate.netmdpi.com |

| Pelargonic acid | A monocarboxylic acid also known as nonanoic acid. nih.gov |

| Mupirocin | A topical antibiotic whose structure includes a 9-hydroxynonanoic acid moiety. nih.govdrugbank.com |

| 9-oxononanoic acid | A precursor for biopolymers, which can be produced from linoleic acid via enzymatic reactions. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

9-(oxiran-2-yl)nonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c12-11(13)8-6-4-2-1-3-5-7-10-9-14-10/h10H,1-9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICWDODMDFJCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2443-41-6 | |

| Record name | 9-(oxiran-2-yl)nonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis Methodologies for 9 Oxiran 2 Yl Nonanoic Acid

Design and Development of Synthetic Routes

The principal strategies for synthesizing 9-(oxiran-2-yl)nonanoic acid revolve around the selective oxidation of the terminal double bond of C11 unsaturated fatty acids.

Epoxidation of Unsaturated Fatty Acid Precursors

The most common precursor for the synthesis of 9-(oxiran-2-yl)nonanoic acid is 10-undecenoic acid. This unsaturated fatty acid, which can be derived from the pyrolysis of ricinoleic acid from castor oil, provides the necessary C11 backbone and a terminal double bond for epoxidation. wikipedia.org A widely used laboratory method involves the reaction of 10-undecenoic acid with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. rsc.org The reaction is typically initiated at a low temperature (0°C) and then allowed to proceed at room temperature. rsc.org

Oleic acid can also serve as a precursor, although its epoxidation yields 8-(3-octyloxiran-2-yl)octanoic acid, a related but different C18 epoxide. mdpi.com The process involves the in-situ generation of a peracid, which then epoxidizes the double bond of oleic acid. mdpi.comsrce.hrutm.my

Catalytic Systems for Epoxide Formation

Various catalytic systems have been developed to improve the efficiency and environmental footprint of the epoxidation process. These can be broadly categorized into metal-catalyzed and enzyme-mediated systems.

Lipase-mediated epoxidation has emerged as a greener alternative to traditional chemical methods. ocl-journal.orgcirad.fr This chemo-enzymatic approach utilizes lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. ocl-journal.orgmdpi.comresearchgate.net This peroxy acid then acts as the oxidizing agent for the epoxidation of the unsaturated fatty acid. cirad.frmdpi.com This method offers several advantages, including milder reaction conditions and higher selectivity, which minimizes the formation of by-products like diols that can result from the opening of the epoxide ring. cirad.fr Research has shown that this enzymatic epoxidation can be effective even in the absence of an added carboxylic acid, with the fatty acid substrate itself potentially participating in the perhydrolysis reaction. researchgate.netnau.edu

Metal-catalyzed processes , while not as commonly detailed for this specific compound in the provided context, are a staple in industrial epoxidation reactions. The Prileshajev reaction, which uses peroxy acids generated from carboxylic acids and hydrogen peroxide with a strong mineral acid catalyst, is a classic example. ocl-journal.orgcirad.fr However, this method can lead to side reactions due to the harsh acidic conditions. cirad.fr

Chemo-Enzymatic Strategies for Preparation and Yield Optimization

Chemo-enzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions to optimize the synthesis of 9-(oxiran-2-yl)nonanoic acid and related compounds. ocl-journal.orgcirad.fr A key example is the lipase-catalyzed in-situ generation of peracids for the epoxidation of unsaturated fatty acids. mdpi.comocl-journal.org This approach avoids the direct handling of potentially hazardous pre-formed peroxy acids and allows for better control over the reaction. cirad.fr

In the context of oleic acid conversion, a multi-step chemo-enzymatic route has been described to produce azelaic acid and pelargonic acid. mdpi.com This process begins with a lipase-mediated self-epoxidation to form the oxirane, followed by acid-catalyzed hydrolysis to a diol, and subsequent chemical oxidation and cleavage. mdpi.comsciepublish.com While the initial product is not 9-(oxiran-2-yl)nonanoic acid, the principles of combining enzymatic and chemical steps are highly relevant for optimizing fatty acid transformations.

Derivatization and Utility as a Synthetic Intermediate

The presence of both a reactive epoxide ring and a carboxylic acid group makes 9-(oxiran-2-yl)nonanoic acid a versatile synthetic intermediate.

Transformation into Related Fatty Acid Derivatives

The epoxide ring of 9-(oxiran-2-yl)nonanoic acid can undergo various ring-opening reactions to produce a range of functionalized fatty acid derivatives. For instance, acid- or base-catalyzed hydrolysis of the epoxide yields the corresponding 9,10-dihydroxydecanoic acid.

Furthermore, 9-(oxiran-2-yl)nonanoic acid is a precursor to other valuable C9 compounds. For example, it can be a stepping stone in the synthesis of 9-oxononanoic acid, a precursor for biopolymers. researchgate.netnih.gov While some biotechnological routes produce 9-oxononanoic acid from linoleic acid using enzymes like lipoxygenase and hydroperoxide lyase, the chemical transformation of 9-(oxiran-2-yl)nonanoic acid derivatives is also a viable pathway. researchgate.netnih.gov

The carboxylic acid group can also be modified. For example, reduction using agents like lithium aluminum hydride can convert the carboxylic acid to a primary alcohol, yielding 9-(oxiran-2-yl)nonan-1-ol. Esterification with alcohols produces the corresponding esters.

Incorporation into Advanced Materials and Biopolymer Precursors

The bifunctional nature of 9-(oxiran-2-yl)nonanoic acid and its derivatives makes them attractive monomers for the synthesis of polymers. utm.mynih.gov The ability to form polyesters through the reaction of the epoxide and carboxylic acid groups makes it a valuable AB-type monomer. utm.my These bio-based polymers are of increasing interest as sustainable alternatives to petroleum-derived materials. cirad.frnih.gov

Derivatives such as 9-oxononanoic acid are key precursors for biopolymers like azelaic acid, which has applications in the production of plastics and cosmetics. researchgate.netnih.govresearchgate.net The development of efficient synthetic routes to these C9 building blocks from renewable resources like fatty acids is an active area of research. nih.gov

Interactive Data Tables

Table 1: Synthesis of 9-(oxiran-2-yl)nonanoic Acid via Epoxidation of 10-Undecenoic Acid

| Precursor | Reagent | Solvent | Conditions | Reference |

| 10-Undecenoic Acid | meta-chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM) | Cooled to 0°C, then stirred at room temperature for 4.5 hours. | rsc.org |

Table 2: Chemo-Enzymatic Epoxidation of Unsaturated Fatty Acids

| Enzyme | Substrate | Oxygen Donor | Key Feature | Reference |

| Lipase (e.g., Novozym 435) | Unsaturated Fatty Acids | Hydrogen Peroxide | In-situ generation of peroxy acid for self-epoxidation. | ocl-journal.orgcirad.frmdpi.comresearchgate.net |

Table 3: Derivatives of 9-(oxiran-2-yl)nonanoic Acid and Related Compounds

| Derivative | Synthesis Method | Application | Reference |

| 9,10-Dihydroxydecanoic Acid | Acid/Base-catalyzed hydrolysis of the epoxide. | Intermediate for further synthesis. | |

| 9-Oxononanoic Acid | Can be derived from 9-(oxiran-2-yl)nonanoic acid precursors. | Precursor for biopolymers like azelaic acid. | researchgate.netnih.gov |

| 9-(oxiran-2-yl)nonan-1-ol | Reduction of the carboxylic acid group. | Synthetic intermediate. | |

| Esters of 9-(oxiran-2-yl)nonanoic Acid | Esterification with alcohols. | Potential use in bio-lubricants. |

Advanced Analytical Methodologies for Characterization and Quantification of 9 Oxiran 2 Yl Nonanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 9-(oxiran-2-yl)nonanoic acid, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of 9-(oxiran-2-yl)nonanoic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the protons on the oxirane ring are particularly diagnostic, typically appearing in the range of 2.85 to 3.25 ppm researchgate.netresearchgate.net. The signal for the methine proton of the epoxide is expected to be in this region, coupled to the adjacent methylene (B1212753) protons. The protons of the long aliphatic chain will present as a complex multiplet, while the methylene group alpha to the carboxylic acid will have a distinct chemical shift.

In ¹³C NMR spectroscopy, the carbon atoms of the epoxide ring are also characteristic, with their signals generally appearing in the range of 54.1 to 57.2 ppm mdpi.com. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically above 170 ppm. The remaining methylene carbons of the nonanoic acid chain will produce a series of signals in the aliphatic region of the spectrum. The exact chemical shifts can be influenced by the solvent and the presence of any impurities.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Epoxide Protons | 2.85 - 3.25 |

| ¹³C | Epoxide Carbons | 54.1 - 57.2 |

| ¹³C | Carboxylic Acid Carbonyl | >170 |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of 9-(oxiran-2-yl)nonanoic acid. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula.

Tandem MS (MS/MS) is employed to study the fragmentation patterns of the molecule, which provides valuable structural information. For a carboxylic acid, common fragmentations include the loss of water (M-18) and the loss of the carboxyl group (M-45). The fragmentation of the epoxy ring can also lead to characteristic product ions. The specific fragmentation pattern can be used to distinguish 9-(oxiran-2-yl)nonanoic acid from its isomers. For enhanced analysis, especially in complex mixtures, the compound can be derivatized to its methyl ester, which may alter the fragmentation pattern and improve chromatographic behavior shimadzu.com.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, isolation, and quantification of 9-(oxiran-2-yl)nonanoic acid from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fatty acids and their derivatives hplc.euaocs.org. For 9-(oxiran-2-yl)nonanoic acid, reversed-phase HPLC using a C18 column is a common approach. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid, like acetic acid, to ensure good peak shape for the carboxylic acid aocs.org.

Detection can be challenging as the compound lacks a strong chromophore for UV detection at higher wavelengths. However, UV detection at lower wavelengths (around 205-210 nm) can be employed aocs.org. For increased sensitivity and selectivity, derivatization of the carboxylic acid group to form UV-active or fluorescent esters, such as phenacyl esters, is a common strategy cerealsgrains.org. This approach is particularly useful for quantifying low levels of the acid and for assessing its purity. HPLC is also a valuable tool for the preparative isolation of the compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV (205-210 nm) or after derivatization (e.g., phenacyl esters) |

| Application | Purity assessment, quantification, isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of free fatty acids like 9-(oxiran-2-yl)nonanoic acid by GC is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and adsorption issues within the GC system.

To overcome these challenges, derivatization is typically required. The most common derivatization method for fatty acids is esterification to form fatty acid methyl esters (FAMEs) gcms.czmdpi.com. This is often achieved by reacting the acid with a reagent like boron trichloride (B1173362) in methanol (B129727) gcms.cz. The resulting methyl ester is more volatile and less polar, making it suitable for GC analysis. For epoxy fatty acids, further derivatization of the oxirane ring can be performed to create more characteristic mass spectral fragmentation patterns, aiding in structural confirmation nih.gov. The FAME derivative of 9-(oxiran-2-yl)nonanoic acid can then be separated on a suitable GC column and identified by its mass spectrum upce.czresearchgate.net.

Untargeted Lipidomics Approaches for Detection in Biological Matrices

Untargeted lipidomics aims to comprehensively analyze the entire lipid profile within a biological sample, making it a powerful tool for discovering novel lipids and identifying changes in lipid metabolism associated with various physiological or pathological states researchgate.netcreative-proteomics.com. The detection of 9-(oxiran-2-yl)nonanoic acid in biological matrices such as plasma or tissues can be achieved through untargeted lipidomics workflows, typically employing liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) nih.govnih.govthermofisher.com.

In a typical untargeted lipidomics experiment, lipids are extracted from the biological sample, separated by chromatography, and then detected by a mass spectrometer operating in full scan mode to capture all ionizable species creative-proteomics.com. The high mass accuracy and resolution of instruments like Orbitrap or Q-TOF mass spectrometers are crucial for assigning correct elemental compositions to the detected ions. Subsequent data processing involves peak picking, alignment, and statistical analysis to identify features that are differentially expressed between sample groups researchgate.net. The identification of 9-(oxiran-2-yl)nonanoic acid would be based on its accurate mass, retention time, and the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments, which would be compared against lipid databases or authentic standards if available creative-proteomics.comnih.gov. While specific reports detailing the detection of 9-(oxiran-2-yl)nonanoic acid in human plasma are not prevalent, lipidomics studies have successfully identified a wide array of other fatty acids and their oxidized metabolites, demonstrating the capability of this approach to detect such molecules nih.govfrontiersin.orgresearchgate.netnih.gov.

Biochemical Roles and Mechanistic Studies of Epoxy Fatty Acids

Involvement in Cellular Lipidome Composition and Dynamics

Epoxy fatty acids (EpFAs), including 9-(oxiran-2-yl)nonanoic acid, are known to be incorporated into cellular lipids, thereby influencing the composition and dynamics of the cellular lipidome. While direct studies on 9-(oxiran-2-yl)nonanoic acid are limited, research on structurally similar epoxy fatty acids, such as cis-9,10-epoxystearic acid, provides valuable insights into their potential roles.

| Research Finding | Observed Effect of a Structurally Similar Epoxy Fatty Acid | Potential Implication for 9-(oxiran-2-yl)nonanoic Acid |

| Cellular Lipid Droplets | Increased number and size | May influence neutral lipid storage |

| Intracellular Lipids | Increased triacylglycerol and total cholesterol | Could alter cellular lipid composition |

| Gene Expression (Oxidation) | Suppression of PPARα, Cpt1α, Acox1 | May decrease fatty acid breakdown |

| Gene Expression (Synthesis) | Enhancement of Srebp-1c, Scd1 | May increase fatty acid synthesis |

Function as Molecular Probes in Membrane and Lipid Research

Fatty acid analogs are valuable tools in membrane and lipid research, often employed as molecular probes to investigate the biophysical properties of cell membranes. While direct use of 9-(oxiran-2-yl)nonanoic acid as a probe is not extensively documented, the principles established with other modified fatty acids, such as 9-(2-anthryl)-nonanoic acid, demonstrate the potential of such molecules in this application nih.gov.

Fluorescent and photoactivable fatty acid analogs can be metabolically incorporated into the glycerophospholipids of cellular membranes nih.gov. Once integrated, these probes allow for the study of various membrane phenomena, including the lateral diffusion and distribution of lipids. For instance, 9-(2-anthryl)-nonanoic acid has been successfully used to study the lateral diffusion rate of lipids in biological membranes through the technique of anthracene (B1667546) photodimerization nih.gov. This involves exciting the anthracene moiety with light, causing it to form dimers with nearby probes, a process that is dependent on the fluidity of the membrane and the probe's diffusion rate.

The incorporation of such probes can be quite efficient, with studies showing that they can be integrated into various phospholipid classes, including phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol nih.gov. The position of incorporation into the phospholipid glycerol (B35011) backbone can also be determined, providing detailed information about the probe's localization within the membrane nih.gov.

By attaching a suitable fluorophore to 9-(oxiran-2-yl)nonanoic acid, it is conceivable that a novel molecular probe could be developed. The epoxy group might introduce specific interactions or local perturbations in the membrane that could be reported by the attached fluorophore, providing unique insights into membrane structure and dynamics. Such a probe could be used to investigate:

The influence of the epoxide ring on lipid packing and membrane fluidity.

The lateral distribution of lipids into domains or rafts.

Interactions with membrane-associated proteins.

The development of such a probe would require careful selection of the fluorescent label to ensure that it does not significantly perturb the behavior of the fatty acid analog within the membrane.

Elucidation of Interactions with Enzymes and Other Biomolecules

Epoxy fatty acids are known to be substrates for various enzymes, and their interactions with these biomolecules are critical to their biological functions and metabolism. A key class of enzymes that interact with epoxy fatty acids are the epoxide hydrolases (EHs). These enzymes, including the soluble epoxide hydrolase (sEH), catalyze the hydrolysis of the epoxide ring to form the corresponding vicinal diols wikipedia.org. This conversion is a primary route for the metabolism and inactivation of epoxy fatty acids. Therefore, 9-(oxiran-2-yl)nonanoic acid is expected to be a substrate for epoxide hydrolases, which would convert it to 9,10-dihydroxynonanoic acid. The efficiency of this enzymatic conversion can significantly impact the intracellular concentration and biological activity of the parent epoxy fatty acid.

Furthermore, research on a closely related oxidized fatty acid, 9-oxononanoic acid (9-ONA), has revealed interactions with other key enzymes in lipid signaling pathways. Studies have shown that 9-ONA can stimulate the activity of phospholipase A2 (PLA2) nih.gov. PLA2 is a critical enzyme that initiates the arachidonate (B1239269) cascade by releasing arachidonic acid from membrane phospholipids, leading to the production of eicosanoids such as thromboxanes nih.gov. The stimulation of PLA2 activity by 9-ONA suggests that oxidized derivatives of nonanoic acid can act as signaling molecules to modulate inflammatory pathways nih.gov. Given the structural similarity, it is plausible that 9-(oxiran-2-yl)nonanoic acid or its metabolites could also interact with and modulate the activity of PLA2 or other enzymes involved in lipid signaling.

The interaction of epoxy fatty acids and their metabolites with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), is another area of active research. As mentioned in the context of the cellular lipidome, epoxy fatty acids can influence the expression of PPARα-regulated genes involved in fatty acid oxidation. This suggests that these lipids may act as ligands or modulators of these transcription factors, thereby exerting downstream effects on cellular metabolism.

| Enzyme/Biomolecule | Interaction with Related Compounds | Potential Interaction with 9-(oxiran-2-yl)nonanoic Acid |

| Epoxide Hydrolases (e.g., sEH) | Hydrolyze the epoxide ring of EpFAs to diols wikipedia.org | Expected to be a substrate, leading to its metabolism |

| Phospholipase A2 (PLA2) | 9-oxononanoic acid stimulates PLA2 activity nih.gov | May modulate its activity, influencing eicosanoid production |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Epoxy fatty acids can modulate PPARα-regulated gene expression | May act as a ligand or modulator, affecting lipid metabolism |

Future Research Directions for 9 Oxiran 2 Yl Nonanoic Acid and Its Analogs

Exploration of Novel Biocatalysts and Engineered Systems for Production

The sustainable production of 9-(oxiran-2-yl)nonanoic acid and related epoxy fatty acids is a significant area of research, with a focus on moving away from traditional chemical synthesis towards more environmentally friendly biocatalytic methods. Future research in this domain will likely concentrate on the discovery and engineering of enzymes and whole-cell systems capable of efficient and selective epoxidation of unsaturated fatty acid precursors.

One promising avenue is the exploration of novel lipases and peroxygenases. Chemoenzymatic epoxidation, which often utilizes lipases like Candida antarctica lipase (B570770) B (CALB) to form peroxy acids in situ, is a well-established method. lu.seacs.org Future work could focus on identifying or engineering lipases with enhanced stability in the presence of oxidants and improved specificity towards different unsaturated fatty acid substrates. Fungal unspecific peroxygenases (UPOs) represent another class of promising biocatalysts that can epoxidize terminal alkenes using hydrogen peroxide. mdpi.comcsic.es Research into the substrate scope and catalytic mechanism of novel UPOs could lead to efficient systems for the production of epoxy fatty acids.

Furthermore, cytochrome P450 monooxygenases, such as P450 BM3, are known for their ability to regio- and enantioselectively epoxidize polyunsaturated fatty acids. nih.gov Engineering these enzymes for increased activity and stability, as well as for specificity towards desired substrates like 9-decenoic acid, will be a key research direction.

The development of engineered whole-cell biocatalysts offers a systems-level approach to production. rsc.org Recombinant Escherichia coli has been successfully used for the bioconversion of long-chain fatty acids. nih.gov Future research will likely involve the construction of synthetic metabolic pathways in microbial hosts. For instance, a pathway could be designed starting from oleic acid, utilizing a cascade of enzymes such as oleate (B1233923) hydratase, alcohol dehydrogenase, and a Baeyer-Villiger monooxygenase to produce C9 carboxylic acids. acs.orgresearchgate.net Overexpression of fatty acid transporters could further enhance the efficiency of these whole-cell systems. acs.org

| Biocatalyst Type | Example Enzyme/System | Potential Substrate | Key Research Focus |

| Lipase | Candida antarctica Lipase B (CALB) | Unsaturated fatty acids | Enhanced stability and substrate specificity |

| Peroxygenase | Fungal Unspecific Peroxygenases (UPOs) | Terminal alkenes | Substrate scope and catalytic mechanism studies |

| Monooxygenase | Cytochrome P450 BM3 | Polyunsaturated fatty acids | Engineering for improved activity and stability |

| Whole-cell system | Recombinant E. coli | Oleic acid, other fatty acids | Synthetic pathway construction and optimization |

Advanced Spectroscopic and Structural Biology Studies of Enzyme-Substrate Interactions

A fundamental understanding of how enzymes recognize and catalyze reactions on 9-(oxiran-2-yl)nonanoic acid and its precursors is crucial for their rational engineering and application. Future research will heavily rely on advanced spectroscopic and structural biology techniques to elucidate these molecular interactions in detail.

High-resolution crystal structures of enzymes that may act on epoxy fatty acids, such as oleate hydratases, have already provided valuable insights into their catalytic mechanisms. nih.govnih.gov Future efforts should aim to obtain crystal structures of enzymes like cytochrome P450s or novel epoxidases in complex with 9-(oxiran-2-yl)nonanoic acid or its analogs. These structures would reveal the precise binding mode of the substrate in the active site and identify key amino acid residues involved in catalysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying enzyme-substrate interactions in solution. acs.org Future studies could employ advanced NMR techniques, such as saturation transfer difference (STD) NMR and protein-observed NMR, to map the binding epitope of 9-(oxiran-2-yl)nonanoic acid on its target enzymes. This information is complementary to crystallographic data and can provide insights into the dynamic nature of these interactions.

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of fatty acids and their derivatives, including epoxides. nih.govmdpi.com Future research could focus on developing more sensitive and selective GC-MS methods for the detection and quantification of 9-(oxiran-2-yl)nonanoic acid and its metabolites in complex biological samples. This would be invaluable for studying the enzymatic conversion of this compound.

| Technique | Application | Expected Insights |

| X-ray Crystallography | Determining the 3D structure of enzymes in complex with substrates/analogs. | Precise binding mode, key catalytic residues. |

| NMR Spectroscopy | Studying enzyme-substrate interactions in solution. | Binding epitopes, dynamic interactions. |

| Gas Chromatography-Mass Spectrometry | Detection and quantification of epoxy fatty acids and their metabolites. | Enzymatic conversion rates, metabolite identification. |

Comprehensive Elucidation of Biochemical Networks and Signaling Pathways

Epoxy fatty acids (EpFAs) are increasingly recognized as important signaling molecules involved in a variety of physiological processes. nih.govnih.gov A major focus of future research will be to unravel the complex biochemical networks and signaling pathways in which 9-(oxiran-2-yl)nonanoic acid and its analogs participate.

Studies have shown that EpFAs can enhance cyclic AMP (cAMP) levels in mammalian cells, suggesting a role in G-protein coupled receptor (GPCR) signaling. nih.govbohrium.com Future investigations should aim to identify the specific receptors that bind to 9-(oxiran-2-yl)nonanoic acid and trigger these downstream signaling events. The involvement of the soluble epoxide hydrolase (sEH) in degrading EpFAs makes this enzyme a key regulatory point in these pathways. nih.gov

The oxylipin pathway, which involves the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL), is responsible for the production of a diverse array of bioactive compounds from polyunsaturated fatty acids. nih.govnih.gov 9-oxononanoic acid, a precursor to 9-(oxiran-2-yl)nonanoic acid, is a product of the 9-lipoxygenase pathway and has been implicated in plant defense and development. nih.govresearchgate.net Future research should explore the downstream metabolism of 9-oxononanoic acid to 9-(oxiran-2-yl)nonanoic acid and elucidate the specific roles of this epoxy fatty acid in plant and potentially animal physiology.

The broader metabolic fate of 9-(oxiran-2-yl)nonanoic acid is another critical area for investigation. Identifying the enzymes and pathways responsible for its further metabolism will provide a more complete picture of its biological role. This includes its potential incorporation into more complex lipids and its degradation pathways.

| Research Area | Key Questions | Potential Impact |

| Receptor Identification | Which specific receptors does 9-(oxiran-2-yl)nonanoic acid bind to? | Understanding the initiation of its signaling cascade. |

| Pathway Mapping | What are the downstream targets and signaling events following receptor activation? | Elucidating the cellular responses to this molecule. |

| Metabolic Fate | How is 9-(oxiran-2-yl)nonanoic acid metabolized and degraded in biological systems? | Understanding its biological half-life and potential for bioaccumulation. |

| Physiological Role | What are the specific roles of this compound in plant and animal physiology? | Uncovering its potential applications in agriculture and medicine. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 9-(oxiran-2-yl)nonanoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves epoxidation of unsaturated precursors or coupling reactions. For example, methyl esters of related furan fatty acids (e.g., 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid) are synthesized via alkylation of furan intermediates followed by esterification . Key steps include:

- Alkylation using Prasslsberger (1990) methods for side-chain modification.

- Purification via HPLC with hexane/isopropanol/AcOH gradients and detection at 227 nm .

- Epoxidation of olefinic bonds using controlled oxidative conditions to form the oxirane ring .

- Data Table :

| Intermediate | Retention Time (min) | Purification Solvent System |

|---|---|---|

| Compound 1 | 64.218 | 45% hexane/AcOH, 55% hexane/isopropanol/AcOH |

| Compound 2 | 83.515 | Same as above |

Q. Which analytical techniques are critical for characterizing 9-(oxiran-2-yl)nonanoic acid?

- Methodological Answer :

- NMR Spectroscopy : Used to confirm the epoxide structure and stereochemistry. For pseudomonic acid A (a derivative), 2D NMR resolved eight chiral centers .

- Mass Spectrometry : High-resolution MS identifies molecular ions and fragmentation patterns, e.g., pseudomonic acid derivatives show characteristic cleavage at the ester linkage .

- Infrared Spectroscopy : Detects functional groups like epoxy rings (C-O-C stretch at ~850 cm⁻¹) and carboxylic acids (O-H stretch at ~2500–3000 cm⁻¹) .

Q. What is the biological significance of the oxirane group in this compound?

- Methodological Answer : The epoxy group enhances reactivity with biological targets. For example, pseudomonic acid A (containing this moiety) inhibits bacterial isoleucyl-tRNA synthetase, validated via:

- Enzyme Inhibition Assays : Measuring IC₅₀ values using radiolabeled substrates .

- X-ray Crystallography : Resolving binding interactions between the epoxide and enzyme active sites .

Advanced Research Questions

Q. How can enzyme inhibition kinetics (e.g., Ki values) be determined for 9-(oxiran-2-yl)nonanoic acid derivatives?

- Methodological Answer : Competitive inhibition studies using horseradish peroxidase (HRP) as a model system:

- UV-Vis Spectroscopy : Monitor indole-3-acetic acid (IAA) decomposition at λmax = 260 nm .

- Data Analysis : Lineweaver-Burk plots to calculate Ki values. For diMeF(9,5) and diMeF(9,3), Ki = 5.0 ± 0.9 × 10⁻¹¹ M and 5.2 ± 0.8 × 10⁻¹¹ M, respectively .

- Data Table :

| Inhibitor | Ki (M) | Inhibition Type |

|---|---|---|

| diMeF(9,5) | 5.0 ± 0.9 × 10⁻¹¹ | Competitive |

| diMeF(9,3) | 5.2 ± 0.8 × 10⁻¹¹ | Competitive |

Q. What factors influence the stability of 9-(oxiran-2-yl)nonanoic acid during isolation?

- Methodological Answer :

- Light Sensitivity : Degradation under UV light observed in latex glove extracts; protect samples with amber glassware .

- Chromatographic Stabilization : Use silver ion chromatography to separate and stabilize furan/epoxy fatty acids via π-complexation .

- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodological Answer :

- Side-Chain Engineering : Polar side chains (e.g., carboxylic acids) improve binding affinity to enzymes like HRP. Methyl ester derivatives show reduced activity, confirming the need for free carboxyl groups .

- Stereochemical Control : Epoxide ring stereochemistry (e.g., 2S,3S configuration in pseudomonic acid A) is critical for antibiotic efficacy, validated via X-ray crystallography .

Q. What biosynthetic pathways produce 9-(oxiran-2-yl)nonanoic acid in microorganisms?

- Methodological Answer :

- Epoxide Formation : Cytochrome P450 enzymes catalyze epoxidation of unsaturated fatty acids in Pseudomonas fluorescens .

- Precursor Studies : Radiolabeled acetate feeding experiments trace carbon incorporation into the nonanoic acid backbone .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。